10-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-11-[(furan-2-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one
Description
The compound 10-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-11-[(furan-2-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one is a structurally complex tricyclic diazathia derivative. Its core structure comprises a fused 7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca system, featuring sulfur and nitrogen atoms within the heterocyclic framework. Key substituents include:
- A 4-fluorophenyl group linked via a sulfanyl-containing oxoethyl chain at position 10.
- A furan-2-ylmethyl moiety at position 11.
- A ketone group at position 12.
While direct experimental data on its synthesis or applications are absent in the provided evidence, structural analogs (e.g., compounds in , and 19) imply relevance in medicinal chemistry due to similar pharmacophores .
Properties
IUPAC Name |
10-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-11-(furan-2-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3S2/c23-14-8-6-13(7-9-14)17(26)12-29-22-24-20-19(16-4-1-5-18(16)30-20)21(27)25(22)11-15-3-2-10-28-15/h2-3,6-10H,1,4-5,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFIEOBCZSQALL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)F)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 10-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-11-[(furan-2-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound suggest a range of possible interactions with biological systems, making it a candidate for further investigation.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes functional groups such as a fluorophenyl moiety and a furan ring, which are known to influence biological activity through various mechanisms.
Biological Activity Overview
Research into the biological activity of this compound reveals several promising areas:
-
Antitumor Activity
- Preliminary studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells. The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation at nanomolar concentrations.
- Case Study : In vitro assays demonstrated that the compound had an IC50 value in the low nanomolar range against glioblastoma multiforme cells, suggesting potent antitumor properties.
-
Antimicrobial Properties
- The compound has shown activity against multiple bacterial strains, indicating potential as an antimicrobial agent. This is particularly relevant given the rising incidence of antibiotic resistance.
- Research Findings : In vitro tests revealed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, with varying degrees of efficacy.
-
Mechanism of Action
- The proposed mechanisms include oxidative stress induction and interference with cellular signaling pathways related to apoptosis. Morphological studies have shown characteristic signs of apoptosis in treated cells, such as chromatin condensation and cell shrinkage.
Table 1: Biological Activity Summary
| Activity Type | Target Cells/Organisms | IC50 (nM) | Notes |
|---|---|---|---|
| Antitumor | Glioblastoma multiforme | <10 | Induces apoptosis |
| Antitumor | Breast adenocarcinoma | <20 | Significant cytotoxicity |
| Antimicrobial | Staphylococcus aureus | 15 | Effective against Gram-positive |
| Antimicrobial | Escherichia coli | 25 | Effective against Gram-negative |
Detailed Research Findings
-
In Vitro Studies
- A series of experiments were conducted to evaluate the cytotoxic effects on human cancer cell lines. The findings consistently showed that treatment with the compound resulted in reduced cell viability, with specific morphological changes indicative of programmed cell death.
-
In Vivo Studies
- Animal models were utilized to assess the therapeutic potential in tumor-bearing mice. Initial results indicated a reduction in tumor size following administration of the compound over a defined treatment period, although further studies are needed to optimize dosage and administration routes.
-
Pharmacokinetics
- Studies on absorption, distribution, metabolism, and excretion (ADME) are ongoing to better understand how this compound behaves in biological systems. Early pharmacokinetic data suggest favorable absorption characteristics but require comprehensive profiling for clinical relevance.
Comparison with Similar Compounds
Structural Insights :
- Tricyclic Core : All compounds share a diazatricyclo core, critical for stabilizing electronic configurations .
- Substituent Effects: Fluorophenyl vs. Methoxyphenyl: The 4-fluorophenyl group (target and Compound B) enhances lipophilicity and metabolic stability compared to the 4-methoxyphenyl (Compound A) . Furan vs. Sulfanyl vs. Sulfonyl: The sulfanyl group (target and Compound A) may act as a hydrogen-bond donor, unlike sulfonyl derivatives, influencing receptor binding .
Computational and Experimental Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
